molecular formula C20H20N2OS2 B2487245 2-(methylthio)-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide CAS No. 1396866-55-9

2-(methylthio)-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide

Cat. No. B2487245
CAS RN: 1396866-55-9
M. Wt: 368.51
InChI Key: BRSZCELRDITIHF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzamide derivatives often involves multi-step chemical reactions that start from simple precursors. Compounds like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide have been synthesized to exhibit selective inhibition of histone deacetylase, showing potential anticancer activity. These processes usually involve condensation reactions, amidation, and sometimes cyclization to introduce various functional groups critical for the activity of the compound (Zhou et al., 2008).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including those similar to the compound , has been elucidated using X-ray crystallography. For instance, the crystal structure analysis of N-(pyridin-2-ylmethyl)benzamide derivatives has revealed the orientation of pyridine and benzene rings and their impact on the molecule's properties. The detailed molecular geometry, bond lengths, and angles provide insight into the compound's chemical behavior and interaction potential (Artheswari et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of benzamide derivatives can be explored through their participation in various chemical reactions, including N-alkylation, acylation, and nucleophilic substitution. These reactions are crucial for modifying the molecule to achieve desired biological or chemical properties. For example, cobalt-catalyzed carbonylative synthesis has been employed to produce phthalimide derivatives from N-(pyridin-2-ylmethyl)benzamides, showcasing the versatility of these compounds in organic synthesis (Fu et al., 2019).

Scientific Research Applications

Structural Analysis and Molecular Properties

  • The crystal structure and Hirshfeld surface analysis of benzamide derivatives, including those similar to the compound , reveal variations in the orientation of the pyridine ring with respect to the benzene ring, influencing molecular interactions and properties (Artheswari, Maheshwaran, & Gautham, 2019).

Biochemical Interactions and Inhibitory Effects

  • Analogues of the compound have been studied for their inhibitory effects on specific receptors like vascular endothelial growth factor receptor-2 (VEGFR-2), indicating potential in cancer treatment and other therapeutic applications (Borzilleri et al., 2006).

Luminescent Properties and Nano-Aggregate Formation

  • Derivatives of benzamide, including compounds structurally similar to the one , exhibit luminescent properties in certain solutions and solid states, and can form nano-aggregates with enhanced emission under specific conditions (Srivastava et al., 2017).

Synthetic Methods and Chemical Reactions

  • The synthesis of related thieno[2,3-d]pyrimidine derivatives involves reactions with various compounds, highlighting the versatility and reactivity of the thiophene component in such structures (Abdelrazek, Mohamed, & Elsayed, 2008).

Chromoionophoric Characteristics

  • New derivatives of benzamide, structurally related to the compound , have been synthesized and characterized, revealing properties as chromoionophores with potential applications in chemical sensing (IOSR Journals, Ameram, & Yamin, 2013).

Heterocyclic Synthesis and Reactivity

  • The reactivity of related compounds towards various nitrogen nucleophiles has been investigated, leading to the synthesis of diverse heterocyclic derivatives, underscoring the potential of such structures in complex chemical synthesis (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

properties

IUPAC Name

2-methylsulfanyl-N-(pyridin-3-ylmethyl)-N-(2-thiophen-2-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS2/c1-24-19-9-3-2-8-18(19)20(23)22(12-10-17-7-5-13-25-17)15-16-6-4-11-21-14-16/h2-9,11,13-14H,10,12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRSZCELRDITIHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)N(CCC2=CC=CS2)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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